[4-(Tert-butylsulfanyl)phenyl]methanol

Catalog No.
S730654
CAS No.
500530-69-8
M.F
C11H16OS
M. Wt
196.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Tert-butylsulfanyl)phenyl]methanol

CAS Number

500530-69-8

Product Name

[4-(Tert-butylsulfanyl)phenyl]methanol

IUPAC Name

(4-tert-butylsulfanylphenyl)methanol

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

InChI

InChI=1S/C11H16OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3

InChI Key

FWIQXERLOIUQBV-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=CC=C(C=C1)CO

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)CO

[4-(Tert-butylsulfanyl)phenyl]methanol is an organic compound characterized by a phenyl ring substituted with a tert-butylsulfanyl group and a hydroxymethyl group. Its molecular formula is C11_{11}H16_{16}OS, indicating the presence of sulfur within its structure. This compound is notable for its unique steric and electronic properties due to the bulky tert-butylsulfanyl group, which can influence its reactivity and interactions with other molecules.

As a research intermediate, [4-(Tert-butylsulfanyl)phenyl]methanol likely doesn't have a defined mechanism of action. Its purpose lies in its reactivity and the ability to incorporate the molecule into other target compounds with desired properties.

  • Organic thiols (sulfhydryl compounds) can have unpleasant odors and might be irritants [].
  • As an organic compound, it's advisable to handle it with standard laboratory precautions, including gloves, eye protection, and proper ventilation.

[4-(Tert-butylsulfanyl)phenyl]methanol can undergo various chemical transformations:

  • Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to yield the corresponding thiol using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives tailored for specific applications.

Research into the biological activity of [4-(Tert-butylsulfanyl)phenyl]methanol indicates potential interactions with biomolecules, making it a subject of interest in medicinal chemistry. The compound may exhibit therapeutic properties, possibly influencing pathways related to oxidative stress response and signal transduction. Its interaction with enzymes and receptors could provide insights into its biological significance.

The synthesis of [4-(Tert-butylsulfanyl)phenyl]methanol typically involves a nucleophilic substitution reaction. A common method includes:

  • Starting Materials: The reaction begins with 4-bromobenzyl alcohol and tert-butylthiol.
  • Reagents: Sodium hydride is often used as a base to facilitate the substitution.
  • Reaction Conditions: The reaction is performed under an inert atmosphere to prevent oxidation of the thiol group.

This synthetic route allows for the efficient production of [4-(Tert-butylsulfanyl)phenyl]methanol, which can be scaled for industrial applications.

[4-(Tert-butylsulfanyl)phenyl]methanol has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, contributing to the development of new compounds in research.
  • Biology: Investigated for its potential biological activity, it may play a role in understanding molecular interactions within biological systems.
  • Medicine: Its therapeutic properties are under exploration, particularly in relation to anti-inflammatory and antimicrobial effects.
  • Industry: Utilized in developing new materials and chemical processes, it supports advancements in polymer science and material engineering.

Studies on the interactions of [4-(Tert-butylsulfanyl)phenyl]methanol focus on its reactivity with specific molecular targets. The tert-butylsulfanyl group may interact with thiol groups in proteins, potentially affecting their function and stability. Additionally, the hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their activity and interactions.

Several compounds share structural similarities with [4-(Tert-butylsulfanyl)phenyl]methanol, including:

  • [4-(Methylsulfanyl)phenyl]methanol
  • [4-(Ethylsulfanyl)phenyl]methanol
  • [4-(Propylsulfanyl)phenyl]methanol
  • [4-(Isopropylsulfanyl)phenyl]methanol

Uniqueness

The uniqueness of [4-(Tert-butylsulfanyl)phenyl]methanol lies in its bulky tert-butylsulfanyl group, which significantly influences its steric hindrance and electronic properties compared to other similar compounds. This distinctive feature can affect its reactivity patterns and biological interactions, making it a valuable compound for targeted applications in research and industry.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

[4-(tert-butylsulfanyl)phenyl]methanol

Dates

Last modified: 08-15-2023

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